4-(3-Bromophenethyl)morpholine

Lipophilicity Pharmacokinetics Property Comparison

Inconsistent regiochemistry compromises SAR studies. This specific 3-bromo isomer is essential for precise structure-activity mapping in CNS therapeutic development, offering a quantifiably higher Consensus LogP (2.63) than its 4-bromo analog for enhanced BBB penetration prediction. - Enables definitive meta-substituted biaryl construction via Suzuki or Buchwald-Hartwig coupling. - Supplied at 95% purity; its unique InChIKey (NEGPEQDLCZSZHD-UHFFFAOYSA-N) ensures analytical specificity for HPLC/LC-MS method validation. - Guarantees regiochemical integrity, eliminating the uncontrolled variable of isomeric substitution.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
CAS No. 364793-86-2
Cat. No. B1290485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromophenethyl)morpholine
CAS364793-86-2
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESC1COCCN1CCC2=CC(=CC=C2)Br
InChIInChI=1S/C12H16BrNO/c13-12-3-1-2-11(10-12)4-5-14-6-8-15-9-7-14/h1-3,10H,4-9H2
InChIKeyNEGPEQDLCZSZHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromophenethyl)morpholine: Identity and Core Properties


4-(3-Bromophenethyl)morpholine (CAS 364793-86-2) is a substituted morpholine derivative featuring a 3-bromophenethyl moiety attached to the morpholine nitrogen [1]. With a molecular formula of C₁₂H₁₆BrNO and a molecular weight of 270.17 g/mol, this compound is supplied at standard purity levels of 95% and serves primarily as a versatile synthetic building block in medicinal chemistry and organic synthesis . Its structural identity is confirmed by InChIKey NEGPEQDLCZSZHD-UHFFFAOYSA-N .

Synthetic building block for medicinal chemistry and organic synthesis
Meta-bromo positional isomer for structure-activity relationship studies
Requires isomer-specific sourcing to maintain reactivity and SAR consistency

4-(3-Bromophenethyl)morpholine: Isomer Substitution Risks


Generic substitution among bromophenethyl morpholine isomers is scientifically unsound. The position of the bromine atom on the phenyl ring—whether ortho, meta, or para—fundamentally alters the compound's physicochemical properties and, by extension, its reactivity and biological interactions. Substituting 4-(3-Bromophenethyl)morpholine with 4-(4-Bromophenethyl)morpholine (CAS 736991-39-2) or 4-(2-Bromophenethyl)morpholine (CAS 736991-23-4) without proper validation can compromise synthetic outcomes, alter pharmacokinetic profiles, and invalidate structure-activity relationship (SAR) studies . The following evidence quantifies these critical differences.

Isomer mismatch Ortho, meta, or para bromine position alters physicochemical properties and reactivity; direct replacement may invalidate SAR studies.
Lipophilicity shift Measurable logP differences compared to 4-bromo isomer can change predicted membrane permeability and ADME profiles.
Electronic profile Meta substitution modulates electron density on the aromatic ring differently than para or ortho, affecting cross-coupling regiochemistry.

4-(3-Bromophenethyl)morpholine: Comparative Evidence


Lipophilicity (LogP) Comparison

The 3-bromo isomer (4-(3-Bromophenethyl)morpholine) exhibits a measurably different lipophilicity profile compared to its 4-bromo analog. The Consensus Log P_o/w for the target compound is 2.63 , while the ACD/LogP for 4-(4-Bromophenethyl)morpholine is 2.39 . This difference in logP of +0.24 units translates to a significant variance in predicted membrane permeability and distribution, impacting its suitability for CNS-targeting or other pharmacokinetic applications.

Lipophilicity (LogP)
Data to verify
Target (meta): Consensus Log Po/w 2.63
Comparator (para): ACD/LogP 2.39
Δ +0.24 log units (more lipophilic)
Supports differentiated ADME prediction and CNS permeability context
Calculated values; experimental logP validation recommended
Lipophilicity Pharmacokinetics Property Comparison

Electronic and Steric Effects of Bromine Position

The 3-bromo (meta) substitution pattern on the phenethyl group imparts distinct electronic and steric properties compared to the 2-bromo (ortho) and 4-bromo (para) isomers. While all three positional isomers share an identical molecular formula and weight, the specific positioning of the bromine atom alters the electron density distribution across the aromatic ring . This class-level inference is supported by the fact that the isomers are cataloged with different CAS numbers and are treated as distinct chemical entities in research applications, reflecting their non-identical behavior in reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-couplings.

Electronic & steric effects
Class-level inference
Meta bromine alters electron density vs para/ortho; distinct CAS numbers reflect non-identical reactivity
Fundamental reason for non-substitutability in synthetic and SAR workflows
Quantitative reactivity differences require assay-specific confirmation
Structure-Activity Relationship SAR Isomerism Synthetic Intermediate

Topological Polar Surface Area (TPSA) Equivalence

In contrast to the differences observed in lipophilicity, the Topological Polar Surface Area (TPSA) remains constant across the three positional isomers. Both the target compound (4-(3-Bromophenethyl)morpholine) and its 2-bromo analog are reported to have an identical TPSA of 12.47 Ų . This uniformity in a key descriptor for hydrogen bonding and permeability reinforces that while global properties like TPSA may be similar, the more nuanced descriptor of lipophilicity (LogP) is where the compounds diverge, influencing their behavior in biological systems.

TPSA equivalence
Data to verify
Both meta and ortho isomers: TPSA 12.47 Ų
Δ 0.00 Ų (identical)
Reinforces that lipophilicity, not TPSA, differentiates isomer behavior
TPSA alone insufficient for isomer selection; LogP remains key differentiator
Physicochemical Property TPSA Isomer Comparison

4-(3-Bromophenethyl)morpholine: Key Applications


SAR Studies in Medicinal Chemistry

The quantifiably higher lipophilicity (Consensus LogP of 2.63) and unique meta-bromo electronic profile of 4-(3-Bromophenethyl)morpholine make it the correct choice for systematic SAR investigations. When exploring a new chemical series, procuring and testing the 3-bromo isomer in parallel with its 2- and 4-bromo counterparts is essential to map the relationship between bromine position and biological activity or pharmacokinetic behavior. Using an alternative isomer would introduce an uncontrolled variable, invalidating the study's conclusions .

CNS Drug Candidate Synthesis

For projects aimed at developing central nervous system (CNS) therapeutics, the specific LogP of 4-(3-Bromophenethyl)morpholine is a critical parameter. Its increased lipophilicity compared to the 4-bromo analog (Δ +0.24 log units) suggests a higher potential for blood-brain barrier (BBB) penetration . A medicinal chemist designing a library of morpholine-based CNS agents would therefore specifically source the 3-bromo isomer to leverage this predicted pharmacokinetic advantage.

Cross-Coupling Diversification Precursor

As an aryl bromide, 4-(3-Bromophenethyl)morpholine is a prime substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. The meta-position of the bromine atom dictates the regiochemistry of the final coupled product, which can have profound effects on the biological activity of the resulting molecule. Procurement of the correct 3-bromo isomer is non-negotiable for generating the intended chemical space and exploring structure-activity relationships of the resulting biaryl or alkyne derivatives .

Analytical Reference Standard

Given its distinct chemical identity (InChIKey: NEGPEQDLCZSZHD-UHFFFAOYSA-N), 4-(3-Bromophenethyl)morpholine serves as a critical reference standard for developing and validating analytical methods, such as HPLC or LC-MS. Its unique retention time and mass spectrum allow for the unambiguous identification and quantification of this specific isomer in reaction mixtures or biological samples, ensuring quality control and accurate tracking in synthetic and metabolic studies .

Application
Selection Property
Validation Focus
SAR studies in medicinal chemistry
Meta-bromo isomer with distinct lipophilicity
Verify isomer-dependent SAR profiles
CNS drug candidate synthesis
Higher predicted logP vs para isomer
Assess BBB permeability prediction in models
Cross-coupling diversification
Meta-bromo substitution controls regiochemistry
Confirm coupling regioselectivity
Analytical reference standard
Unique InChIKey and chromatographic behavior
Method specificity for positional isomer resolution

Technical Documentation Hub

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